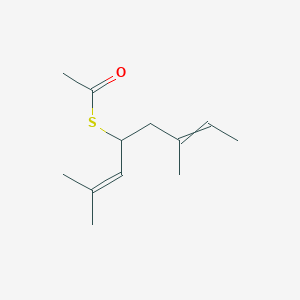![molecular formula C13H31PSn B14376591 Dibutyl[2-(trimethylstannyl)ethyl]phosphane CAS No. 90127-32-5](/img/structure/B14376591.png)
Dibutyl[2-(trimethylstannyl)ethyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl[2-(trimethylstannyl)ethyl]phosphane is a chemical compound that features a phosphane group bonded to a dibutyl group and a 2-(trimethylstannyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl[2-(trimethylstannyl)ethyl]phosphane typically involves the reaction of dibutylphosphane with 2-(trimethylstannyl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Dibutyl[2-(trimethylstannyl)ethyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphane oxides, while substitution reactions can produce a variety of substituted phosphane derivatives.
科学的研究の応用
Dibutyl[2-(trimethylstannyl)ethyl]phosphane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of biological systems and as a probe for biochemical reactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dibutyl[2-(trimethylstannyl)ethyl]phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding and subsequent chemical reactions. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
Dibutyl phosphate: Similar in structure but lacks the stannyl group.
2-(Tributylstannyl)thiophene: Contains a stannyl group but differs in the phosphane component.
Uniqueness
Dibutyl[2-(trimethylstannyl)ethyl]phosphane is unique due to the presence of both the phosphane and stannyl groups, which confer distinct chemical reactivity and potential applications. This dual functionality is not commonly found in other similar compounds, making it a valuable reagent in various fields of research.
特性
CAS番号 |
90127-32-5 |
|---|---|
分子式 |
C13H31PSn |
分子量 |
337.07 g/mol |
IUPAC名 |
dibutyl(2-trimethylstannylethyl)phosphane |
InChI |
InChI=1S/C10H22P.3CH3.Sn/c1-4-7-9-11(6-3)10-8-5-2;;;;/h3-10H2,1-2H3;3*1H3; |
InChIキー |
MXQYGQVHWVJAMQ-UHFFFAOYSA-N |
正規SMILES |
CCCCP(CCCC)CC[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


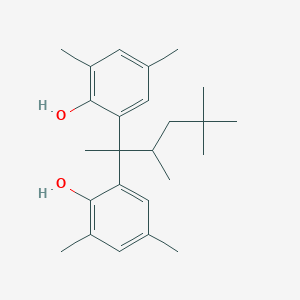

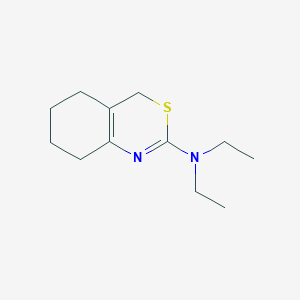
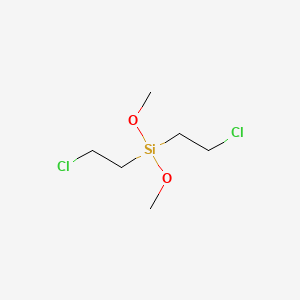
![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
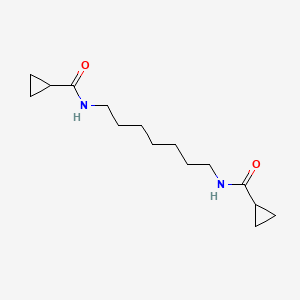
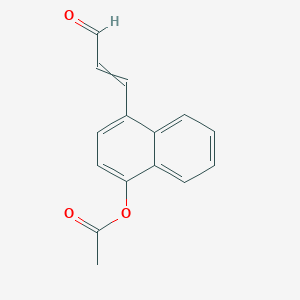
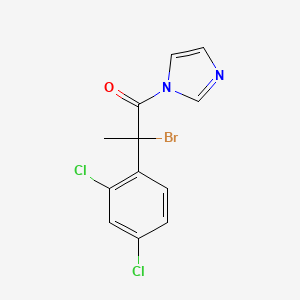
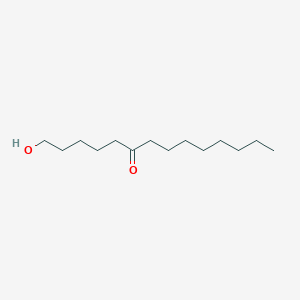
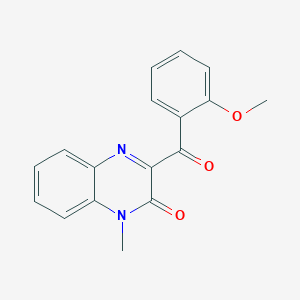
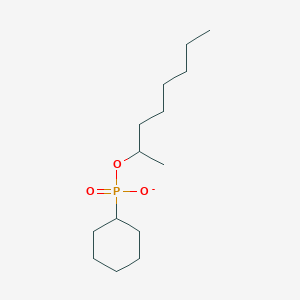
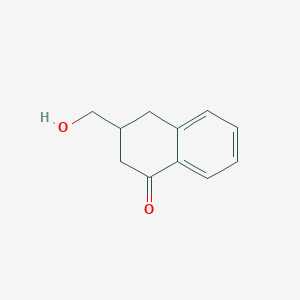
![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
